

Application Notes and Protocols for In Vivo Animal Studies Using bpV(phen)

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Compound of Interest		
Compound Name:	bpV(phen)(PotassiumHydrate)	
Cat. No.:	B15133839	Get Quote

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Introduction

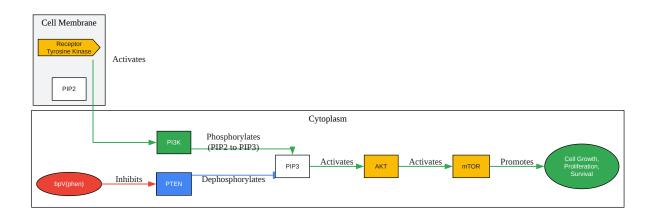
bpV(phen), or potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particular selectivity for Phosphatase and Tensin Homolog (PTEN).[1] Its ability to inhibit PTEN, a negative regulator of the PI3K/AKT/mTOR signaling pathway, makes it a valuable tool for in vivo research in various fields, including tissue regeneration, neuroscience, and oncology.[2][3][4] These application notes provide a comprehensive overview of the use of bpV(phen) in animal studies, including detailed protocols, quantitative data from published research, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

bpV(phen) primarily functions by inhibiting PTEN, a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] By inhibiting PTEN, bpV(phen) leads to the accumulation of PIP3, which in turn activates the PI3K/AKT/mTOR signaling cascade.[2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2] In addition to PTEN, bpV(phen) can also inhibit other PTPs, such as PTP1B and PTP-β, although with lower potency.[1] Its insulin-mimetic properties are attributed to its ability to activate the insulin receptor kinase.[5][6]

Signaling Pathway Diagram





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Caption: Mechanism of action of bpV(phen) via PTEN inhibition.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo animal studies investigating the effects of bpV(phen).

Table 1: In Vivo Efficacy of bpV(phen) in Neurological Models



Animal Model	Indication	Dosage and Administration	Key Findings	Reference
Male Mice	Stroke (MCAO)	0.2 mg/kg/day, Intraperitoneal (IP) for 14 days	Significantly improved long-term functional recovery.[7]	[7]
Rats	Stroke (MCAO)	0.2 mg/kg/day, IP	Significantly decreased neurological deficit scores and infarct volume.[8]	[8]
Rats	Intracerebral Hemorrhage	200 μM, 5 μL, Intracerebroventr icular	Reduced hematoma volume and brain edema.	[9]

Table 2: In Vivo Efficacy of bpV(phen) in Oncology

Models

Animal Model	Cancer Type	Dosage and Administration	Key Findings	Reference
Male BALB/c nude mice	Prostate Cancer (PC-3 cells)	5 mg/kg, Intraperitoneal (IP) daily for 38 days	Significant reduction in average tumor volume.[1]	[1]

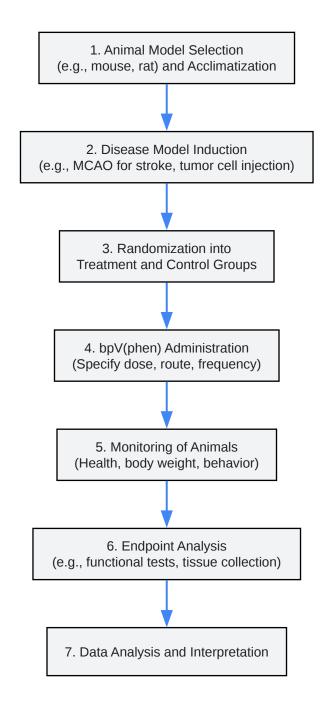
Table 3: In Vivo Administration and Dosing of bpV(phen) and related compounds



Compound	Administration Route	Dosage	Animal Model Context	Reference
bpV(phen)	Intraperitoneal (IP)	200 - 400 μg/kg	Nervous system tissue repair.[2]	[2]
bpV(phen)	Continuous Infusion	3 - 300 μM (0.5 μl/h)	Nervous system studies.[2]	[2]
bpV(pic)	Intraperitoneal (IP)	200 - 400 μg/kg	Nervous system tissue repair.[2]	[2]
bpV(pic)	Subretinal Injections	40 ng/kg - 4 μg/kg	Eye and lung studies.[2]	[2]

Experimental Protocols General Experimental Workflow





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